molecular formula C15H11Cl2NO3 B2631904 Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate CAS No. 82525-34-6

Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate

Cat. No.: B2631904
CAS No.: 82525-34-6
M. Wt: 324.16
InChI Key: KQEHZUVOWJBMRR-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H11Cl2NO3. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate can be synthesized through the reaction of 2,4-dichlorobenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dichlorobenzoate: Similar structure but lacks the amino group.

    Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate: Similar structure with a different substitution pattern on the benzene ring.

    Methyl 2-[(3,4-dichlorobenzoyl)amino]benzoate: Similar structure with chlorine atoms at different positions.

Uniqueness

Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)11-4-2-3-5-13(11)18-14(19)10-7-6-9(16)8-12(10)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEHZUVOWJBMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82525-34-6
Record name METHYL N-(2,4-DICHLOROBENZOYL)ANTHRANILATE
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